1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one
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Overview
Description
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H12N2OS It is a member of the imidazolidinone family, which are five-membered cyclic ureas This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an imidazolidin-2-one core
Preparation Methods
The synthesis of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents under suitable conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be converted into imidazolidinones through diamination reactions, often catalyzed by transition metals.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can undergo intramolecular hydroamination to form the cyclic imidazolidinone structure.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through ring expansion reactions.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in the production of various materials and chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives:
1-phenylimidazolidin-2-one: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
1-[3-(methylamino)phenyl]imidazolidin-2-one: Contains a methylamino group instead of a methylsulfanyl group, leading to variations in reactivity and applications.
1-[3-(methylthio)phenyl]imidazolidin-2-one: Similar to the methylsulfanyl derivative but with a different sulfur oxidation state, affecting its chemical behavior.
The presence of the methylsulfanyl group in this compound imparts unique properties, making it distinct from its analogues.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXBMIPVXLRMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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